molecular formula C11H12O4 B050177 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid CAS No. 77269-66-0

2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid

Cat. No.: B050177
CAS No.: 77269-66-0
M. Wt: 208.21 g/mol
InChI Key: DBXAHUCZEXVUKS-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzodioxole ring attached to a propanoic acid moiety

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction between benzodioxole and a suitable aldehyde or ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is often carried out under ultrasonic irradiation to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of benzodioxole derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is unique due to its specific combination of the benzodioxole ring and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXAHUCZEXVUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599090
Record name 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77269-66-0
Record name 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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